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Abstract

Lactosucrose, a trisaccharide of significant interest in the food and pharmaceutical industries,
possesses unique physicochemical properties that underpin its utility as a prebiotic and
functional ingredient. This technical guide provides a comprehensive overview of the core
physicochemical characteristics of lactosucrose, including its structure, solubility, stability, and
rheological properties. Detailed experimental protocols for its synthesis and analysis are
presented, alongside visualizations of its chemical structure, production workflow, and
biological signaling pathway to facilitate a deeper understanding for research and development
applications.

Introduction

Lactosucrose (O-p-D-galactopyranosyl-(1,4)-O-a-D-glucopyranosyl-(1,2)-3-D-
fructofuranoside) is a non-digestible trisaccharide synthesized enzymatically from lactose and
sucrose.[1][2] It is composed of galactose, glucose, and fructose moieties.[3][4] Recognized for
its beneficial physiological functions, particularly its prebiotic effects, lactosucrose promotes
intestinal mineral absorption and supports gastrointestinal homeostasis.[1] It has been
approved in Japan as an ingredient in Foods for Specified Health Uses (FOSHU).[1][5] Its
unique properties, such as low sweetness and high stability, make it a versatile ingredient for
various applications in drug development and functional food formulation.
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Chemical Structure and Identity

Lactosucrose, also known as 4G-[3-D-galactosylsucrose, is an isomer of raffinose.[2][4] It is
formed by the transfer of a fructosyl group from sucrose to lactose or a galactosyl group from
lactose to sucrose, depending on the enzyme used.[1][6]

Systematic Name: O-f3-D-galactopyranosyl-(1,4)-O-a-D-glucopyranosyl-(1,2)-3-D-
fructofuranoside[2]

Common Names: Lactosucrose, Galactosucrose[7]

Molecular Formula: C1sH32016[7]

Molecular Weight: 504.44 g/mol [2]
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Caption: Chemical structure of Lactosucrose.
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Physicochemical Properties

The functional characteristics of lactosucrose are dictated by its physical and chemical
properties. A summary of key quantitative data is presented below.

Table 1. Summary of Quantitative Physicochemical Properties of Lactosucrose

Property Value Conditions Reference(s)
Molecular Weight 504.44 g/mol - [2]
Melting Point 181°C - [8]
Solubility in Water ~220 g /100 mL 25°C [8]
3.67 g/L 25°C [2]
~30% relative to
Sweetness - [2][8]
sucrose

70% (w/w) solution,

Water Activity (a_w) 0.87 pEoC [2]
Hygroscopicity High - [2][8]
pH Stability Stable pH 7.0, 80°C, 2 hours [2]
Moderately Stable

. pH 3.0, 80°C, 2 hours  [2]
(<20% decomposition)

- pH 4.5, up to 120°C, 1
Thermal Stability Stable n [2]
our

Note on Solubility: There is a significant discrepancy in the reported solubility values.
Researchers should experimentally verify solubility in their specific application matrix.

Viscosity: Specific viscosity data for lactosucrose solutions are not readily available in the
literature. However, viscosity is a critical parameter in processing, as it influences mass
transport during crystallization and dissolution.[9] For reference, the viscosity of solutions of its
constituent sugars, lactose and sucrose, increases with concentration and decreases with
temperature.[9][10] It can be inferred that lactosucrose solutions will exhibit similar behavior.
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Experimental Protocols
Enzymatic Synthesis of Lactosucrose

Lactosucrose is primarily produced via enzymatic transglycosylation.[1] The following protocol
is a generalized methodology based on common practices using B-fructofuranosidase.

Objective: To synthesize lactosucrose from sucrose and lactose.
Materials:

o [B-fructofuranosidase (e.g., from Arthrobacter sp.)[11]

e Sucrose

e Lactose

e Phosphate buffer (e.g., 50 mM, pH 6.0-7.0)

o Water bath or incubator

e Reaction vessels

e HPLC system for analysis

Methodology:

o Substrate Solution Preparation: Prepare a concentrated solution of sucrose and lactose in
the phosphate buffer. Typical concentrations range from 150 g/L to 270 g/L for each
substrate.[11][12]

* Enzyme Addition: Add the B-fructofuranosidase enzyme to the substrate solution. The
optimal enzyme concentration depends on its activity and should be determined empirically,
with reported values around 40 pg/mL.[11][13]

 Incubation: Incubate the reaction mixture at the optimal temperature and pH for the specific
enzyme used. Common conditions are 37-50°C and pH 6.0-7.0.[11][12][14]
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Reaction Monitoring: Periodically take aliquots from the reaction mixture. Stop the enzymatic
reaction in the aliquots by heat inactivation (e.g., boiling for 10 minutes).[15]

Analysis: Analyze the composition of the reaction mixture (lactosucrose, residual
substrates, and by-products) using HPLC.

Termination and Purification: Once the desired yield is achieved, terminate the entire
reaction by heat inactivation. The lactosucrose product can then be purified from the
mixture using techniques like chromatography.[15]

1. Substrate Preparation
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Caption: Workflow for enzymatic synthesis and analysis of lactosucrose.

Quantification by High-Performance Liquid
Chromatography (HPLC)

HPLC is the standard method for the quantification of lactosucrose and other saccharides in a
reaction mixture.[16]

Objective: To separate and quantify lactosucrose from a sample mixture.

Instrumentation & Reagents:

HPLC system with a Refractive Index (RI) detector.[17]

Amino column (e.g., 250mm x 4.6mm x 5um).[15]

Mobile Phase: Acetonitrile/Water mixture (e.g., 90:10 v/v).[15]

Lactosucrose standard of known concentration.

Sample from the synthesis reaction.

Methodology:

o Sample Preparation: Dilute the sample (post-reaction and heat inactivation) with the mobile
phase to a concentration within the linear range of the detector. Filter the sample through a
0.45 pm syringe filter.

o Standard Curve: Prepare a series of lactosucrose standards of known concentrations and
inject them into the HPLC system to generate a standard curve (Peak Area vs.
Concentration).

e Chromatographic Conditions:

o Column: Amino column.

o Mobile Phase: Isocratic elution with Acetonitrile/\Water.
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o Flow Rate: 1.0 mL/min.[15]
o Column Temperature: 30°C.[15]

o Detector: Refractive Index (RI) Detector.

e Analysis: Inject the prepared sample into the HPLC system. Identify the lactosucrose peak
based on the retention time established with the standard.

» Quantification: Determine the peak area of the lactosucrose in the sample chromatogram.
Calculate the concentration using the linear regression equation from the standard curve.

Structural Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of
the synthesized lactosucrose by identifying the glycosidic linkages.

Objective: To confirm the identity and structure of purified lactosucrose.
Instrumentation & Reagents:

 NMR Spectrometer (e.g., 400 MHz or higher).

o Deuterated solvent (e.g., Deuterated pyridine, Pyr-d5, or D20).[18]

e Purified lactosucrose sample.

Methodology:

o Sample Preparation: Dissolve a small amount of the highly purified lactosucrose sample in
the deuterated solvent.

o Data Acquisition: Acquire *H and 13C NMR spectra. For more detailed structural information,
2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear
Multiple Bond Correlation) can be performed.

o Spectral Analysis: Analyze the chemical shifts (d) and coupling constants in the spectra. The
characteristic signals for the anomeric protons and carbons, along with correlations observed
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in 2D spectra, confirm the 3(1 - 4) linkage between galactose and glucose and the a(1 - 2)
linkage between glucose and fructose.[15][18] The obtained data should be compared with
published spectral data for lactosucrose to verify the structure.[15]

Prebiotic Activity and Signaling Pathway

Lactosucrose is classified as a prebiotic because it is not hydrolyzed in the upper
gastrointestinal tract and selectively stimulates the growth and activity of beneficial bacteria,
such as Bifidobacterium and Lactobacillus, in the colon.[1][19][20]

The mechanism of action involves anaerobic fermentation by these gut microbes. This
fermentation process leads to the production of Short-Chain Fatty Acids (SCFASs), primarily
acetate, propionate, and butyrate.[21][22] These SCFAs have numerous health benefits:

e Lowering Colonic pH: This inhibits the growth of pathogenic bacteria.[22]

e Energy Source: Butyrate is the preferred energy source for colonocytes, promoting a healthy
gut lining.[22]

» Systemic Effects: SCFAs are absorbed into the bloodstream and can influence systemic
processes, including immune modulation and metabolic regulation.[21][22]
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Caption: Prebiotic fermentation of lactosucrose in the colon.

Conclusion
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Lactosucrose exhibits a distinct profile of physicochemical properties, including moderate
stability, low sweetness, and significant prebiotic activity. The methodologies for its enzymatic
synthesis and subsequent analysis are well-established, providing a robust framework for its
production and characterization. This technical guide consolidates the essential data and
protocols to support further research and development of lactosucrose in pharmaceutical and
nutraceutical applications, where its functional benefits can be maximally leveraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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